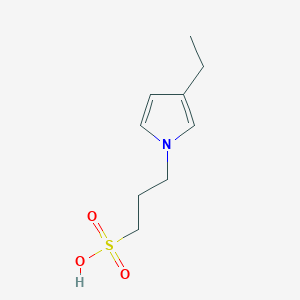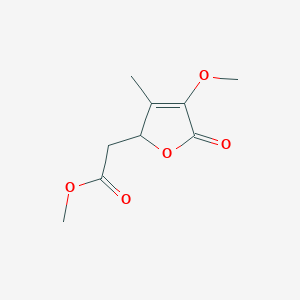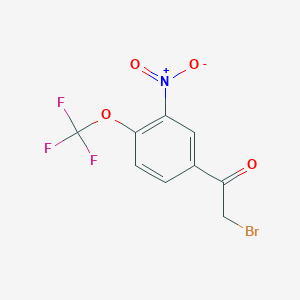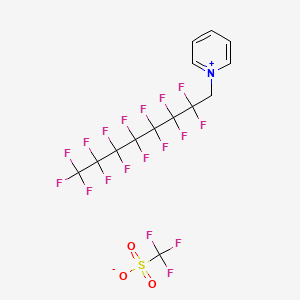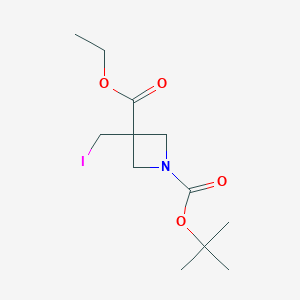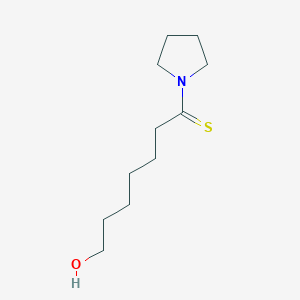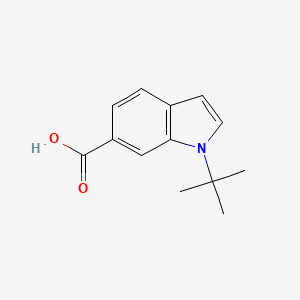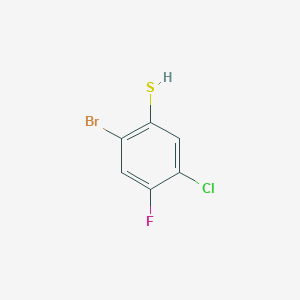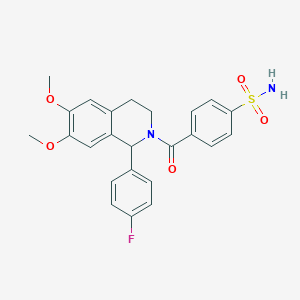
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with 1-hydrazinocarbonyl-2-hydroxy-ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazinocarbonyl group can be reduced to form an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4-dichloro-N-(1-carbonyl-2-hydroxy-ethyl)-benzamide.
Reduction: Formation of 3,4-dichloro-N-(1-amino-2-hydroxy-ethyl)-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazinocarbonyl group could form covalent bonds with active site residues, while the hydroxy-ethyl group may enhance binding affinity through hydrogen bonding.
相似化合物的比较
Similar Compounds
3,4-Dichloro-N-(2-hydroxyethyl)-benzamide: Lacks the hydrazinocarbonyl group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-ethyl)-benzamide: Lacks the hydroxy group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-methoxy-ethyl)-benzamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is unique due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H11Cl2N3O3 |
|---|---|
分子量 |
292.12 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H11Cl2N3O3/c11-6-2-1-5(3-7(6)12)9(17)14-8(4-16)10(18)15-13/h1-3,8,16H,4,13H2,(H,14,17)(H,15,18) |
InChI 键 |
GMOBRYVDVAPDHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NC(CO)C(=O)NN)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


